molecular formula C10H10ClNO B3020478 (7-chloro-3-methyl-1H-indol-2-yl)methanol CAS No. 706789-00-6

(7-chloro-3-methyl-1H-indol-2-yl)methanol

Cat. No.: B3020478
CAS No.: 706789-00-6
M. Wt: 195.65
InChI Key: SJQGCQXWFRBYIL-UHFFFAOYSA-N
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Description

(7-chloro-3-methyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a chloro and methyl substitution on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-3-methyl-1H-indol-2-yl)methanol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include a chloro-substituted phenylhydrazine and a methyl-substituted ketone.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-3-methyl-1H-indol-2-yl)methanol can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-chloro-3-methyl-1H-indol-2-yl)methanol has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-chloro-3-methyl-1H-indol-2-yl)methanol is unique due to the specific combination of chloro and methyl substitutions, which can enhance its biological activity and selectivity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(7-chloro-3-methyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-4,12-13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQGCQXWFRBYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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